molecular formula C13H8N4OS B11236801 7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11236801
M. Wt: 268.30 g/mol
InChI Key: OLNJSWDSMHINSC-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features both furan and thiophene rings fused with a triazolopyrimidine core. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Furan and Thiophene Rings: These can be introduced via coupling reactions, such as Suzuki or Stille coupling, under specific conditions (e.g., palladium catalysts, specific solvents, and temperatures).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: To reduce costs and improve reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions might target the triazolopyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic processes.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the heterocyclic structure.

    Receptor Binding: Possible interactions with biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential use as antimicrobial agents.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include:

    Enzymes: Binding to the active site and inhibiting enzyme activity.

    Receptors: Modulating receptor activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Furan-2-yl)-2-(thiophen-2-yl)pyrimidine
  • 7-(Furan-2-yl)-2-(thiophen-2-yl)triazole

Uniqueness

7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of furan, thiophene, and triazolopyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H8N4OS

Molecular Weight

268.30 g/mol

IUPAC Name

7-(furan-2-yl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H8N4OS/c1-3-10(18-7-1)9-5-6-14-13-15-12(16-17(9)13)11-4-2-8-19-11/h1-8H

InChI Key

OLNJSWDSMHINSC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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